

4-Methoxy-2-(trifluoromethyl)benzaldehyde

physical properties

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Compound of Interest

Compound Name: 4-Methoxy-2-(trifluoromethyl)benzaldehyde

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An In-Depth Technical Guide to the Physical Properties of **4-Methoxy-2-(trifluoromethyl)benzaldehyde**

Introduction

4-Methoxy-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its unique electronic properties, stemming from the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2][3]} This guide provides a comprehensive overview of its core physical properties, spectroscopic profile, and the experimental methodologies required for their determination, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. These properties dictate its behavior in various chemical and physical environments, influencing reaction conditions, purification strategies, and formulation development.

Key Identifiers:

- IUPAC Name: **4-methoxy-2-(trifluoromethyl)benzaldehyde**[\[4\]](#)
- CAS Number: 106312-36-1[\[1\]](#)[\[2\]](#)
- Synonyms: 4-Formyl-3-(trifluoromethyl)anisole[\[1\]](#)[\[5\]](#)

Summary of Physical Properties:

The physical characteristics of **4-Methoxy-2-(trifluoromethyl)benzaldehyde** are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[1]
Molecular Weight	204.15 g/mol	[1]
Appearance	White to almost white or pale yellow powder, crystal, or lump. [1] [2] [4]	[1] [2] [4]
Melting Point	38 - 42 °C	[1] [6]
Boiling Point	256.2 ± 40.0 °C (Predicted)	[6]
Density	1.287 ± 0.06 g/cm ³ (Predicted)	[6]
Purity	≥ 98% (HPLC)	[1] [4]

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and biological assays. **4-Methoxy-2-(trifluoromethyl)benzaldehyde** exhibits solubility characteristics typical of a moderately polar organic molecule.

- Organic Solvents: It is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[\[2\]](#)[\[6\]](#) The presence of the methoxy and trifluoromethyl groups enhances its

solubility in a range of organic media.[1]

- Aqueous Solvents: It has limited solubility in water.[2]

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections describe the expected spectroscopic characteristics of **4-Methoxy-2-(trifluoromethyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7]

- ^1H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this molecule, distinct signals are expected for the methoxy protons, and the aromatic protons, with their chemical shifts and splitting patterns influenced by the aldehyde and trifluoromethyl substituents.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals will correspond to the carbons of the methoxy group, the aromatic ring (with shifts influenced by the substituents), the aldehyde carbonyl group, and the trifluoromethyl carbon (which will show a characteristic quartet due to coupling with the fluorine atoms).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[9]

- C=O Stretch: A strong, sharp absorption band is expected in the region of $1680\text{--}1700\text{ cm}^{-1}$ corresponding to the stretching vibration of the aldehyde carbonyl group.
- C-H Stretch: Aromatic C-H stretching vibrations typically appear around $3000\text{--}3100\text{ cm}^{-1}$, while the sp^3 C-H stretch of the methoxy group will be observed around $2850\text{--}2960\text{ cm}^{-1}$.
- C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the range of $1100\text{--}1350\text{ cm}^{-1}$.

- C-O Stretch: The C-O stretch of the methoxy group will likely appear around 1250 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.^[10]

- Molecular Ion Peak (M^+): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (204.15 g/mol).
- Fragmentation Pattern: Characteristic fragmentation patterns may be observed, such as the loss of the formyl group ($-\text{CHO}$) or the methoxy group ($-\text{OCH}_3$), providing further structural confirmation.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is derived from the Safety Data Sheet (SDS).

- Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[6][11]}
- Precautionary Measures:
 - Handling: Wash hands and skin thoroughly after handling. Avoid breathing dust, fumes, or vapors.^{[6][11]} Use in a well-ventilated area.
 - Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.
 - Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (nitrogen or argon) at $2-8\text{ }^{\circ}\text{C}$.^{[1][6]} Keep containers tightly closed.^[12]

Experimental Methodologies

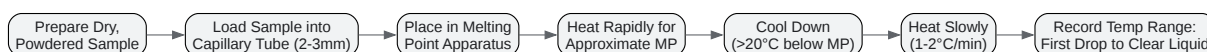
The following sections provide detailed protocols for the experimental determination of the key physical properties and for acquiring spectroscopic data. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Melting Point Determination

The melting point is a fundamental physical property used for identification and as an indicator of purity.^[13] Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Protocol:

- Sample Preparation: Ensure the **4-Methoxy-2-(trifluoromethyl)benzaldehyde** sample is dry and in a fine powdered form.^[14]
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.^[15]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.^[14]
- Rapid Heating (Approximate Determination): Heat the sample rapidly to determine an approximate melting point.^{[13][15]}
- Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point.^[15] Begin heating again at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.^[15]
- Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.



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Workflow for Melting Point Determination

Boiling Point Determination (Micro-scale Method)

Given that boiling point determination can require significant amounts of material, a micro-scale method is often preferred in a research setting. The principle relies on observing the

temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[16]

Protocol:

- Sample Preparation: Place a small amount (a few drops) of the molten **4-Methoxy-2-(trifluoromethyl)benzaldehyde** into a small test tube or fusion tube.[17]
- Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.[17]
- Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube or aluminum block).[18]
- Heating: Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and then sample vapor escape.[18]
- Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.
- Recording: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[16][18] This indicates that the external pressure is equal to the vapor pressure of the liquid.



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Micro-scale Boiling Point Determination Workflow

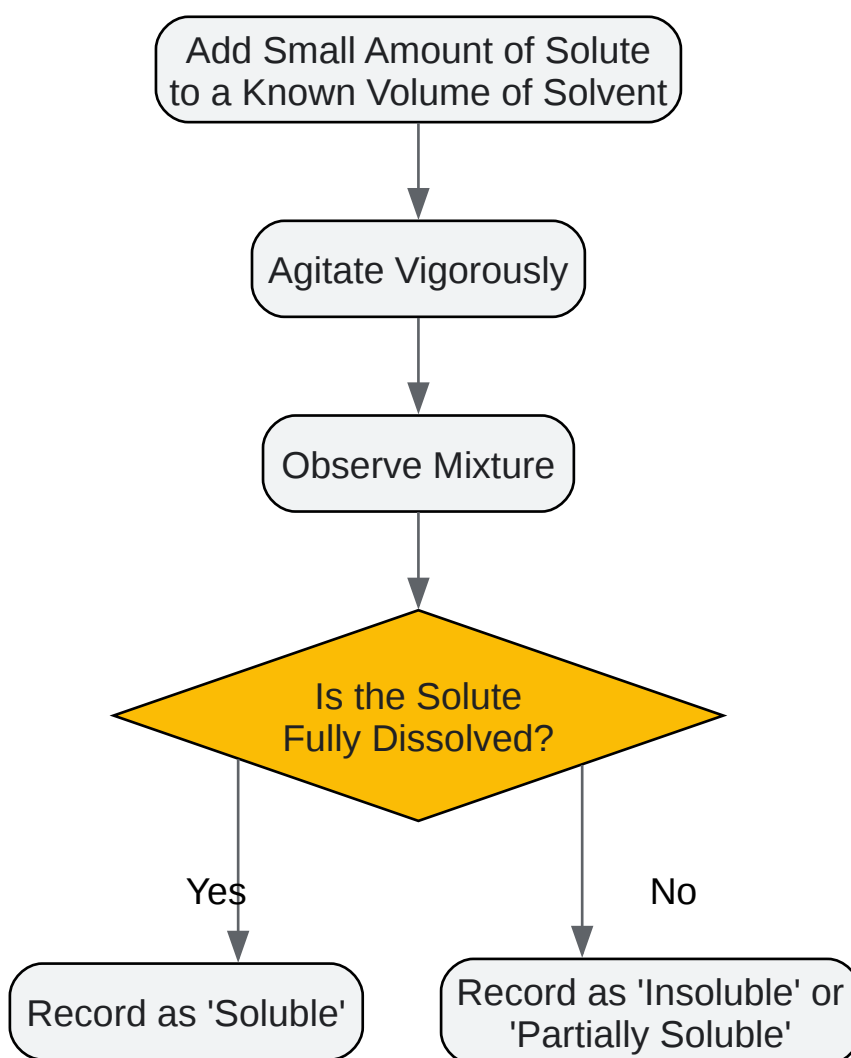
Solubility Determination

This protocol determines the qualitative solubility of the compound in various solvents.

Protocol:

- Solvent Preparation: Measure a fixed volume (e.g., 1 mL) of the desired solvent into a small test tube.

- Solute Addition: Add a small, pre-weighed amount of **4-Methoxy-2-(trifluoromethyl)benzaldehyde** to the solvent.
- Agitation: Stopper the test tube and shake vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.^[19]
- Observation: Observe the mixture. If the solid dissolves completely, the compound is "soluble." If it does not dissolve at all, it is "insoluble." If some solid remains, it is "partially soluble."^[20]
- Incremental Addition: For soluble compounds, continue adding small, weighed portions of the solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing).^[19] This allows for a more quantitative assessment if desired.



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Qualitative Solubility Testing Workflow

Spectroscopic Sample Preparation and Analysis

NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methoxy-2-(trifluoromethyl)benzaldehyde** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[\[21\]](#)[\[22\]](#)
- Instrument Setup: Insert the NMR tube into the spectrometer.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[21\]](#)
- Acquisition: Acquire the desired spectra (e.g., ¹H, ¹³C) using standard pulse programs.[\[22\]](#)
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., residual solvent peak or internal standard like TMS).[\[21\]](#)

FTIR Spectroscopy Protocol (ATR Method):

- Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., with ethanol or acetone) and record a background spectrum. This accounts for atmospheric and instrumental absorptions.[\[9\]](#)[\[23\]](#)
- Sample Application: Place a small amount of the solid **4-Methoxy-2-(trifluoromethyl)benzaldehyde** sample directly onto the ATR crystal, ensuring complete coverage.[\[9\]](#)
- Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[\[9\]](#)
- Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance

spectrum.[9]

- Cleaning: Thoroughly clean the crystal after analysis.[23]

Mass Spectrometry Protocol (Direct Infusion):

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The sample is ionized to generate charged molecules.[10]
- Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[10]
- Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z .[10]

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of **4-Methoxy-2-(trifluoromethyl)benzaldehyde**. The combination of its unique substituent effects and well-characterized properties makes it a valuable building block in modern organic synthesis. The provided experimental protocols offer a standardized framework for researchers to verify these properties, ensuring data integrity and facilitating the compound's effective application in the development of novel molecules.

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